Cicloprolol hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cicloprolol Hydrochloride involves the reaction of 1-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-3-(propan-2-ylamino)propan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

化学反応の分析

反応の種類: シクロプロロール塩酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物:

酸化: シクロプロロール塩酸塩の酸化代謝産物.

還元: 薬理学的に変化した化合物の還元型.

置換: 潜在的な治療用途を持つ置換誘導体.

科学的研究の応用

Scientific Research Applications

Cicloprolol hydrochloride serves as a valuable tool in cardiovascular research due to its ability to selectively block beta-1 adrenergic receptors while exhibiting intrinsic sympathomimetic activity. This dual mechanism allows researchers to explore various physiological processes related to heart function and blood pressure regulation.

Cardiovascular Disease Studies

- Hypertension Management : Cicloprolol has been used in studies to assess its effectiveness in lowering blood pressure by reducing heart rate and myocardial contractility. Its role in preventing cardiovascular events, such as heart attacks and strokes, is significant, particularly in high-risk populations.

- Heart Failure Research : The compound has been investigated for its potential benefits in managing symptoms of heart failure. Research indicates that cicloprolol may improve cardiac output and reduce hospitalizations associated with heart failure exacerbations .

Mechanistic Studies

Cicloprolol is utilized to study the underlying mechanisms of beta-adrenergic receptor activity, especially concerning cardiac remodeling post-myocardial infarction. Researchers have employed cicloprolol to elucidate how beta-blockade influences cardiac structure and function.

Clinical Applications

This compound is primarily indicated for:

- Hypertension : It effectively reduces blood pressure levels through its action on beta-1 receptors.

- Heart Failure : The drug aids in alleviating symptoms associated with heart failure, providing a therapeutic option for patients with this condition.

Comparative Analysis with Other Beta-Blockers

The following table compares this compound with other commonly used beta-blockers:

| Compound | Selectivity | Intrinsic Sympathomimetic Activity | Primary Indications |

|---|---|---|---|

| Cicloprolol | Beta-1 | Yes | Hypertension, Heart Failure |

| Metoprolol | Beta-1 | No | Hypertension, Angina |

| Propranolol | Non-selective | No | Hypertension, Anxiety |

| Atenolol | Beta-1 | No | Hypertension |

| Pindolol | Non-selective | Yes | Hypertension |

Cicloprolol's unique profile allows it to provide therapeutic benefits while potentially minimizing side effects commonly associated with non-selective beta-blockers .

Case Studies and Clinical Trials

Numerous case studies have documented the efficacy of cicloprolol in clinical settings:

Case Study Examples

- Heart Failure Management : A case study involving patients with heart failure demonstrated that treatment with cicloprolol resulted in improved exercise tolerance and reduced symptoms compared to baseline measurements .

- Hypertensive Patients : In another case study focusing on hypertensive patients, cicloprolol was found to significantly lower systolic and diastolic blood pressure over a six-month period, showcasing its effectiveness as a long-term treatment option .

作用機序

シクロプロロール塩酸塩は、心臓のβ1アドレナリン受容体を選択的に阻害することで効果を発揮します。 この作用は、アドレナリンとノルアドレナリンの効果を減らし、心拍数と血圧の低下につながります . β1受容体におけるこの化合物の部分アゴニスト活性も、そのユニークな薬理学的プロファイルに貢献しています .

分子標的と経路:

β1アドレナリン受容体: この化合物の拮抗作用の主な標的.

シグナル伝達経路: 環状アデノシン一リン酸(cAMP)産生の阻害とそれに続く下流の影響.

類似化合物との比較

シクロプロロール塩酸塩は、メトプロロール、プロプラノロール、アテノロールなどの他のβ遮断薬と比較されます。 これらの化合物はすべて、βアドレナリン受容体拮抗作用という共通の特徴を共有していますが、シクロプロロール塩酸塩は、選択的なβ1受容体拮抗作用と部分アゴニスト活性によってユニークです .

類似化合物:

メトプロロール: 高血圧と狭心症の治療に使用される選択的なβ1アドレナリン受容体拮抗薬.

プロプラノロール: さまざまな心臓血管疾患に使用される非選択的なβアドレナリン受容体拮抗薬.

アテノロール: 同様の治療用途を持つ別の選択的なβ1アドレナリン受容体拮抗薬.

生物活性

Cicloprolol hydrochloride is a novel beta-blocking agent that exhibits unique pharmacological properties, including high selectivity for beta-1 adrenergic receptors and intrinsic sympathomimetic activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Cicloprolol functions primarily as a partial agonist at beta-1 adrenergic receptors. Its dual action allows it to act as both an agonist and antagonist depending on the level of endogenous catecholamines. This characteristic is particularly beneficial in managing conditions like chronic heart failure, where it can enhance cardiac output without significantly increasing heart rate or systemic blood pressure .

Key Findings:

- Cardiac Output Improvement : In clinical studies, cicloprolol has been shown to increase cardiac output by approximately 24% and stroke volume by 22% without inducing significant changes in heart rate or blood pressure .

- Isovolumetric Relaxation : Cicloprolol administration resulted in a significant decrease in the time constant of isovolumetric relaxation by 43%, indicating enhanced diastolic function .

Biological Activity Overview

Cicloprolol exhibits various biological activities that contribute to its therapeutic profile. Below are some of the notable effects:

Case Studies

- Study on Hemodynamic Effects :

-

Chronic Heart Failure Safety Evaluation :

- Participants : Twenty-five patients with chronic heart failure.

- Design : Crossover double-blind placebo-controlled study over two weeks.

- Findings : Cicloprolol did not affect resting heart rate but significantly reduced peak exercise heart rate, indicating its potential utility in managing exercise tolerance in heart failure patients .

Research Findings

Recent studies have further elucidated the biological activity of cicloprolol:

- A study indicated that cicloprolol's partial agonist activity at beta-1 receptors leads to increased resting supine heart rate and systolic blood pressure, which could be advantageous in specific clinical settings .

- Another investigation highlighted cicloprolol's ability to improve diastolic function through enhanced isovolumetric relaxation dynamics, similar to other sympathomimetic agents .

特性

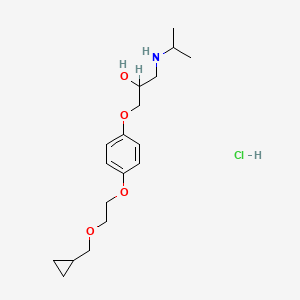

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-12-1 (Parent) | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979981 | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63686-79-3 | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。